molecular formula C7H4Cl2F3NO B1413588 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 2203716-06-5

2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1413588
CAS No.: 2203716-06-5
M. Wt: 246.01 g/mol
InChI Key: GWTSHMIWUMKAJO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms and a trifluoroethoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,6-Dichloropyridine+2,2,2-TrifluoroethanolBase, RefluxThis compound\text{2,6-Dichloropyridine} + \text{2,2,2-Trifluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2,6-Dichloropyridine+2,2,2-TrifluoroethanolBase, Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or

Properties

IUPAC Name

2,6-dichloro-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(6(9)13-5)14-3-7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTSHMIWUMKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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